molecular formula C24H47NO11 B3026313 N-dodecyl-4-O-beta-D-galactopyranosyl-D-gluconamide

N-dodecyl-4-O-beta-D-galactopyranosyl-D-gluconamide

Cat. No.: B3026313
M. Wt: 525.6 g/mol
InChI Key: LFNJILUYRQKLJY-NUECYJFZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

N-dodecylamine lactobionamide is synthesized from lactobionic acid. The synthesis involves the reaction of lactobionic acid with dodecylamine under specific conditions to form the lactobionamide surfactant . The reaction typically requires a controlled environment to ensure the purity and stability of the final product.

Industrial Production Methods

In industrial settings, the production of N-dodecylamine lactobionamide involves large-scale synthesis using similar reaction conditions as in laboratory settings. The compound is produced in powder form and can be dissolved in aqueous solutions or buffers for various applications .

Chemical Reactions Analysis

Types of Reactions

N-dodecylamine lactobionamide primarily undergoes reactions typical of amides and surfactants. These include:

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the amide bond.

    Oxidation: The compound can be oxidized, although this is less common in typical applications.

    Substitution: The amide group can participate in substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Oxidation: Strong oxidizing agents such as potassium permanganate.

    Substitution: Strong nucleophiles like sodium hydride or lithium aluminum hydride.

Major Products Formed

    Hydrolysis: Produces dodecylamine and lactobionic acid.

    Oxidation: Produces oxidized derivatives of the original compound.

    Substitution: Produces substituted amides depending on the nucleophile used.

Scientific Research Applications

N-dodecylamine lactobionamide is widely used in scientific research, particularly in the stabilization and purification of membrane proteins . Its applications include:

    Chemistry: Used as a surfactant in various chemical reactions and processes.

    Biology: Stabilizes membrane proteins for structural and functional studies.

    Medicine: Potential use in drug delivery systems due to its surfactant properties.

    Industry: Used in the formulation of detergents and other cleaning agents.

Mechanism of Action

N-dodecylamine lactobionamide stabilizes membrane proteins by interacting with the hydrophobic regions of the proteins, thereby preserving their native structure and function . The hydrogenated tail of the compound allows it to embed within the lipid bilayer of membranes, providing stability to the proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-dodecylamine lactobionamide is unique due to its specific interaction with membrane proteins, providing enhanced stability compared to other surfactants . Its hydrogenated tail and lactobionamide structure make it particularly effective in preserving the native structure of membrane proteins.

Properties

IUPAC Name

(2R,3R,4R,5R)-N-dodecyl-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H47NO11/c1-2-3-4-5-6-7-8-9-10-11-12-25-23(34)20(32)19(31)22(15(28)13-26)36-24-21(33)18(30)17(29)16(14-27)35-24/h15-22,24,26-33H,2-14H2,1H3,(H,25,34)/t15-,16-,17+,18+,19-,20-,21-,22-,24+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFNJILUYRQKLJY-NUECYJFZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCNC(=O)C(C(C(C(CO)O)OC1C(C(C(C(O1)CO)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCNC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H47NO11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-dodecyl-4-O-beta-D-galactopyranosyl-D-gluconamide
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